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Introduction
Asymmetric hydrogenation of ketones is a cornerstone of modern organic synthesis, providing

a direct and efficient route to chiral secondary alcohols, which are pivotal building blocks for

pharmaceuticals and other biologically active molecules. Among the privileged ligands for this

transformation, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), particularly in its (R)-

enantiomeric form, has demonstrated exceptional efficacy. In combination with ruthenium, (R)-
BINAP forms highly active and enantioselective catalysts capable of reducing a wide array of

ketonic substrates with excellent chemical and optical yields.

These application notes provide a comprehensive overview of the use of (R)-BINAP in the

asymmetric hydrogenation of ketones, including detailed experimental protocols, a summary of

catalyst performance, and a mechanistic overview.

Catalytic System Overview
The most common and effective catalytic system involves a ruthenium(II) precursor, (R)-BINAP
as the chiral diphosphine ligand, and a chiral 1,2-diamine co-ligand. A base, such as potassium

tert-butoxide (t-BuOK), is often required to generate the active RuH species.[1][2] The

combination of the chiral diphosphine and the chiral diamine allows for a high degree of "chiral

tuning," enabling excellent enantioselectivity for a broad range of substrates.[1]
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Mechanism of Asymmetric Hydrogenation
The asymmetric hydrogenation of ketones catalyzed by Ru-(R)-BINAP/diamine complexes is

proposed to proceed via a nonclassical metal-ligand bifunctional mechanism.[3][4][5] The key

steps are outlined below:

Pre-catalyst Activation: The RuCl₂--INVALID-LINK-- pre-catalyst is activated by a base in an

alcohol solvent to form a cationic Ru-hydride species.[1]

Formation of the Active Catalyst: The pre-catalyst is converted to the active RuH₂ species in

the presence of hydrogen gas.[1]

Hydrogenation Step: The hydrogenation of the ketone occurs in the outer coordination

sphere of the 18-electron RuH₂ complex. This involves a six-membered pericyclic transition

state where a hydride from the ruthenium center and a proton from the NH₂ group of the

diamine ligand are simultaneously transferred to the carbonyl carbon and oxygen,

respectively.[3][4][5] This concerted step avoids direct coordination of the ketone to the metal

center.[3][4][5]

Catalyst Regeneration: The resulting ruthenium complex then reacts with hydrogen to

regenerate the active RuH₂ catalyst, completing the catalytic cycle.

dot digraph "Catalytic Cycle of (R)-BINAP-Ru Catalyzed Ketone Hydrogenation" { graph

[rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node

[shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

pre [label="RuCl₂--INVALID-LINK--\n(Pre-catalyst)"]; active [label="RuH₂--INVALID-LINK--

\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ts [label="[RuH₂(diamine)

(BINAP)---Ketone]\n(Transition State)", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; product_complex [label="Ru--INVALID-LINK-- + Chiral Alcohol"];

pre -> active [label=" H₂, Base\n- 2HCl"]; active -> ts [label="Ketone"]; ts -> product_complex

[label="Hydrogen Transfer"]; product_complex -> active [label="H₂"]; } /dot Figure 1: Proposed

catalytic cycle for the asymmetric hydrogenation of ketones using a Ru-(R)-BINAP/diamine

catalyst.
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Data Presentation: Performance of (R)-BINAP
Catalysts
The following tables summarize the performance of various (R)-BINAP-based ruthenium

catalysts in the asymmetric hydrogenation of different ketone substrates.
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Table 1: Performance data for the asymmetric hydrogenation of various ketones using BINAP-

based catalysts.
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General Experimental Workflow
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The general workflow for a typical asymmetric hydrogenation of a ketone using a Ru-(R)-
BINAP catalyst is as follows:

dot digraph "General Experimental Workflow" { graph [fontname="Arial", fontsize=12]; node

[shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep

[label="Prepare Catalyst Solution\n(Ru-precursor, (R)-BINAP, diamine in solvent)"]; add_sub

[label="Add Substrate and Base"]; react [label="Pressurize with H₂ and React\n(Control

Temperature and Stirring)"]; workup [label="Reaction Work-up\n(Quench, Extract, Dry)"]; purify

[label="Purify Product\n(e.g., Chromatography)"]; analyze [label="Analyze Product\n(Yield,

ee%)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep; prep -> add_sub; add_sub -> react; react -> workup; workup -> purify; purify ->

analyze; analyze -> end; } /dot Figure 2: A generalized workflow for asymmetric ketone

hydrogenation.

Protocol 1: Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the work of Noyori and coworkers.[1]

Materials:

RuCl₂[(R)-tolBINAP][(R,R)-DPEN] (or prepare in situ)

Acetophenone

Potassium tert-butoxide (t-BuOK)

2-Propanol (anhydrous)

Hydrogen gas (high purity)

Autoclave or high-pressure reactor

Standard glassware for inert atmosphere techniques
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Procedure:

Catalyst Preparation (in situ):

In a glovebox, to a Schlenk flask, add RuCl₂ (e.g., [RuCl₂(benzene)]₂) and (R)-tolBINAP

(1:1 molar ratio).

Add anhydrous, degassed 2-propanol and stir at 80 °C for 1 hour.

Cool to room temperature and add (R,R)-diphenylethylenediamine (DPEN) (1:1 molar ratio

with Ru). Stir for 1 hour to form the pre-catalyst solution.

Hydrogenation Reaction:

In a separate flask, dissolve acetophenone in anhydrous, degassed 2-propanol.

Prepare a solution of t-BuOK in 2-propanol.

Transfer the acetophenone solution to the autoclave.

Add the pre-catalyst solution to the autoclave via cannula under an inert atmosphere. The

substrate-to-catalyst (S/C) ratio should be 100,000.

Add the t-BuOK solution (typically 2 mol% relative to the substrate).

Seal the autoclave, purge with hydrogen gas several times.

Pressurize the autoclave to 8 atm with hydrogen gas.

Stir the reaction mixture at 25 °C for 7 hours.

Work-up and Analysis:

Carefully vent the autoclave and purge with an inert gas.

Quench the reaction by adding a small amount of water.

Remove the solvent under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Determine the yield of the crude product.

Analyze the enantiomeric excess (ee%) by chiral HPLC or GC.

Protocol 2: Preparation of the RuH(η¹-BH₄)[(S)-xylbinap]
[(S,S)-dpen] Catalyst
This protocol describes the preparation of a stable RuH pre-catalyst.[1]

Materials:

RuCl₂[(S)-xylbinap][(S,S)-dpen]

Sodium borohydride (NaBH₄)

Anhydrous solvent (e.g., THF or 2-propanol)

Standard glassware for inert atmosphere techniques

Procedure:

Under an inert atmosphere, dissolve RuCl₂[(S)-xylbinap][(S,S)-dpen] in the chosen

anhydrous solvent.

Add an excess of NaBH₄ to the solution.

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or other

suitable methods).

Quench the reaction carefully with water or a dilute acid.

Extract the product into an organic solvent.
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Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced

pressure to yield the solid RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] complex.

The complex can be further purified by crystallization if necessary.

This isolated complex can be used for asymmetric hydrogenation in 2-propanol without the

need for an additional base.[1]

Substrate Scope and Limitations
The Ru-(R)-BINAP/diamine catalytic system is effective for a wide range of ketones, including:

Aromatic ketones: Acetophenone and its derivatives are excellent substrates, typically

yielding high enantioselectivities.[1]

α-Functionalized ketones: Ketones with adjacent functional groups, such as α-amino or α-

alkoxy ketones, are also hydrogenated with high ee.[1]

Unsaturated ketones: α,β-Unsaturated ketones can be selectively hydrogenated at the

carbonyl group to afford chiral allylic alcohols.[1]

Heteroaromatic ketones: Ketones containing heterocyclic rings can also be effectively

reduced.[6]

A limitation of this catalytic system is that simple aliphatic ketones are generally less reactive

and give lower enantioselectivities compared to aromatic ketones.[1]

Conclusion
The use of (R)-BINAP in ruthenium-catalyzed asymmetric hydrogenation of ketones is a

powerful and versatile methodology for the synthesis of enantioenriched secondary alcohols.

The high catalytic activity, excellent enantioselectivity, and broad substrate scope make it an

invaluable tool for both academic research and industrial applications in drug development and

fine chemical synthesis. The provided protocols offer a starting point for researchers to apply

this technology in their own synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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